molecular formula C19H24N2O2 B12945637 (3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one

(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one

Cat. No.: B12945637
M. Wt: 312.4 g/mol
InChI Key: TZDXMUXWGXFPLG-ZIAVVELASA-N
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Description

(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinuclidine moiety and a benzoisoquinoline framework. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the quinuclidine ring, followed by the construction of the benzoisoquinoline framework. Key reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzoisoquinoline ring.

    Substitution: Functional groups on the quinuclidine or benzoisoquinoline rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar solvating properties.

    Glutaminase Inhibitor, Compound 968: A compound with a different mechanism of action but used in similar research contexts.

    Antimony(III) fluoride: Another compound with distinct chemical properties but comparable applications in research.

Uniqueness

(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one is unique due to its specific structure, which combines a quinuclidine moiety with a benzoisoquinoline framework. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17?/m1/s1

InChI Key

TZDXMUXWGXFPLG-ZIAVVELASA-N

Isomeric SMILES

C1CC(C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O

Canonical SMILES

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O

Origin of Product

United States

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